molecular formula C19H14N6OS2 B5054693 N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B5054693
M. Wt: 406.5 g/mol
InChI Key: NANRFKSCJAFTFD-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a recognized potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. Its primary research value lies in its application as a chemical tool to probe the biological consequences of ATM inhibition, particularly in the context of cancer biology and therapy . The compound exhibits a high degree of selectivity for ATM over other related PIKK family kinases, such as ATR and DNA-PK. Mechanistically, it functions by potently blocking ATM-dependent signaling events, including the phosphorylation of its key downstream substrates like CHK2 and KAP1, which are critical for cell cycle arrest and DNA repair following the induction of double-strand breaks . This targeted inhibition makes it a valuable asset for researchers investigating synthetic lethal approaches, where ATM inhibition is explored as a strategy to sensitize certain cancer cells, for example, those with p53 mutations, to DNA-damaging agents such as ionizing radiation or chemotherapeutics like irinotecan. Its use facilitates the study of combination therapies aimed at overcoming treatment resistance and improving cytotoxic outcomes in preclinical models.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6OS2/c1-25-13-8-4-2-6-11(13)16-17(25)22-19(24-23-16)27-10-15(26)21-18-20-12-7-3-5-9-14(12)28-18/h2-9H,10H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRFKSCJAFTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C19H14N6OS2
  • Molecular Weight : 406.5 g/mol
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through several mechanisms.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to disease progression.

Antimicrobial Activity

A study focusing on the synthesis and evaluation of related compounds found that derivatives of benzothiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. For instance:

  • Mechanism of Action : Compounds containing benzothiazole and triazine moieties have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Studies : Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa), suggesting potent anticancer activity .

Enzyme Inhibition Studies

Research into enzyme inhibition has highlighted the potential of this compound as a carbonic anhydrase inhibitor:

  • Inhibition Mechanism : The compound interacts with the active site of carbonic anhydrase through hydrogen bonding and hydrophobic interactions.
  • Selectivity : Studies indicate that modifications to the benzothiazole structure can enhance selectivity for specific isoforms of the enzyme .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against pathogens
AnticancerInduces apoptosis; IC50 in low micromolar
Enzyme InhibitionInhibits carbonic anhydrase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazinoindole-Acetamide Derivatives

The evidence highlights several N-aryl-2-(triazino[5,6-b]indol-3-ylsulfanyl)acetamides with varying substituents (Table 1). Key differences include:

  • Substituent Position and Type: Bromine (Br), phenoxy, or chlorophenyl groups on the aryl ring significantly alter physicochemical properties.
  • Triazinoindole Core Modifications: 8-Bromo substitution on the triazinoindole (e.g., 25, 27) introduces steric bulk, which could influence binding to biological targets compared to the 5-methyl-only variant (e.g., 23, 24) .

Table 1: Structural Comparison of Selected Triazinoindole-Acetamides

Compound ID R Group (Aryl Substituent) Triazinoindole Modification Purity (%) Reference
23 4-(Cyanomethyl)phenyl 5-Methyl >95
24 4-Phenoxyphenyl 5-Methyl 95
25 4-Phenoxyphenyl 8-Bromo-5-methyl 95
26 4-Bromophenyl 5-Methyl 95
44 4-Chlorophenyl-N-methyl 5-Methyl -

Comparison with Non-Acetamide Triazinoindole Derivatives

Pyrazolone and Triazolo-Triazinoindole Derivatives

Compounds such as 32 (1-(5H-triazino[5,6-b]indol-3-yl)-3-methylpyrazol-5-one) and 26 (ethyl [1,2,4]triazolo[3,4-c]triazino[5,6-b]indole-5-ethanoate) exhibit distinct structural features:

  • Pyrazolone Derivatives: Compound 32 incorporates a pyrazolone ring, enhancing hydrogen-bonding capacity compared to acetamide-linked analogs.

Table 2: Key Non-Acetamide Triazinoindole Derivatives

Compound ID Core Structure Notable Features Biological Activity Reference
32 Pyrazolone-triazinoindole Hydrogen-bond donor (C=O, NH) Antimicrobial
26 Triazolo-triazinoindole Fused triazole ring Not reported
40 Schiff base-thiazolidinone Thiazolidinone moiety Not reported

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : Chlorophenyl (e.g., 44 ) and bromine substituents may enhance metabolic stability but reduce solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-Benzothiazol-2-yl)-2-({5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide?

  • Methodology : The compound is synthesized via a multi-step process. A key step involves reacting 2-amino-5-methylthiazole derivatives with chloroacetyl chloride in dioxane under controlled temperatures (20–25°C), followed by purification via recrystallization (ethanol-DMF mixtures) . Sulfanyl bridge formation between the benzothiazole and triazinoindole moieties is achieved using thiol-disulfide exchange reactions, requiring inert atmospheres to prevent oxidation .
  • Analytical Validation : Confirm structural integrity using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS. Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) .

Q. How is the compound’s structural uniqueness leveraged in biological studies?

  • Key Features : The methyl group at the 5-position of the triazinoindole ring enhances steric and electronic interactions with biological targets, distinguishing it from unmethylated analogs . The sulfanyl bridge confers redox sensitivity, enabling disulfide cleavage under physiological conditions for targeted drug release .
  • Initial Bioactivity Screening : Standard assays include anti-inflammatory evaluation (e.g., formalin-induced rat paw edema ) and antimicrobial testing via broth microdilution (MIC determination against Gram-positive/negative strains) .

Q. What analytical techniques are critical for purity assessment?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<0.5% required for pharmacological studies) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl bridge formation?

  • Parameter Optimization :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalysis : Introduce catalytic iodine (I2\text{I}_2) or Cu(I) to accelerate thiol-disulfide exchange, improving yields from ~45% to >75% .
  • Temperature Control : Maintain 40–50°C to balance reaction rate and byproduct suppression .
    • Scale-Up Challenges : Transitioning from batch to flow chemistry reduces exothermic risks and improves reproducibility .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in anti-inflammatory efficacy (e.g., 30% vs. 60% edema reduction in rat models) may arise from:

  • Formulation Differences : Solubility enhancers (e.g., DMSO vs. saline) affect bioavailability .
  • Dose Regimens : Non-linear pharmacokinetics require dose-escalation studies (e.g., 10–100 mg/kg) to identify therapeutic windows .
    • Resolution Strategy : Standardize in vivo protocols (e.g., ISO 10993 for biocompatibility) and validate assays with positive controls (e.g., indomethacin for inflammation) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV. Key findings include hydrogen bonding between the acetamide carbonyl and Arg120 (COX-2) .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett constants) with antimicrobial IC50_{50} values. Triazinoindole methylation increases hydrophobicity, enhancing membrane penetration .

Q. What mechanistic studies elucidate its enzyme inhibition?

  • Kinetic Assays : Conduct Michaelis-Menten analysis (e.g., COX-2 inhibition) to determine inhibition type (competitive/uncompetitive). Pre-incubate compound with enzyme to assess time-dependent effects .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target protein binding in human cell lines, mitigating toxicity risks .

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